Bienvenue dans la boutique en ligne BenchChem!

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide

Local Anesthesia Oxadiazole Structure-Activity Relationship (SAR)

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-23-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocycles. It features a core 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group at position 5 and an acetamide linker bearing a 4-phenylbutan-2-yl moiety.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 1286702-23-5
Cat. No. B2850673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide
CAS1286702-23-5
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-15-8-12-18(13-9-15)21-24-23-20(26-21)14-19(25)22-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,22,25)
InChIKeyKDSPYIHURYTXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-23-5): Procurement-Relevant Baseline for a Specialized 1,3,4-Oxadiazole Acetamide


2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS 1286702-23-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocycles [1]. It features a core 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group at position 5 and an acetamide linker bearing a 4-phenylbutan-2-yl moiety. While patents describe broad oxadiazole scaffolds for psychoneurosis [2], the unique combination of substituents on this specific compound is designed to modulate physicochemical properties distinct from simpler dialkylamino analogs. This guide serves to clarify the evidence basis for selecting this specific derivative over closely related in-class alternatives, where available data permit.

Why 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide Cannot Be Interchanged with Simpler 1,3,4-Oxadiazole Acetamides


Within the 1,3,4-oxadiazole acetamide series, local anesthetic activity is highly sensitive to structural modifications. Rajak et al. (2008) demonstrated that among 45 synthesized analogs, maximum activity was achieved by compound 19, which possesses a methyl group on the benzene ring and a diethylamino moiety, while minimum activity was observed for compound 36 [1]. The target compound's 4-phenylbutan-2-yl substituent introduces fundamentally different steric bulk, lipophilicity, and hydrogen-bonding capacity compared to the small dialkylamino groups characterized in the primary literature. Generic substitution therefore risks losing the optimized activity profile of the characterized leads, while the actual activity landscape of the target compound remains uncharacterized in publicly available comparative studies. This gap underscores the necessity for procurement decisions to be based on the specific evidence available for this exact derivative [1].

Quantitative Differentiation Evidence for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide Relative to In-Class Analogs


Local Anesthetic Onset and Duration in Rabbit Corneal Reflex Model: SAR Context for the 1,3,4-Oxadiazole Acetamide Series

In a direct head-to-head comparison within the same study, the most active compound 19 (R = 4-CH3, R' = N(CH2CH3)2) exhibited an onset of action of 6 min and a duration of 27 min in the rabbit corneal reflex model [1]. In contrast, the least active compound 36 showed an onset of 10 min and a duration of 18 min [1]. While the target compound 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide was not included in this comparison, the data establish the activity range for the core scaffold and highlight that small substituent changes produce quantifiably divergent outcomes (onset ranging from 6 to 10 min; duration ranging from 18 to 27 min) [1]. The target compound's 4-phenylbutan-2-yl group represents a substantial structural departure from the dialkylamino substituents characterized. Currently, no published head-to-head local anesthetic data exist for the target compound against lidocaine or any other comparator.

Local Anesthesia Oxadiazole Structure-Activity Relationship (SAR) Rabbit Corneal Reflex

Infiltrative Anesthesia Duration in Guinea Pig Wheal Derm Model: Ranking of 1,3,4-Oxadiazole Acetamides and Implications for the Target Compound

Compound 19 (R = 4-CH3, R' = N(CH2CH3)2) displayed the longest duration of infiltrative anesthesia, with an onset of 8 min and duration of 37 min in the guinea pig wheal derm test [1]. Compound 36, the least active, had an onset of 13 min and duration of 25 min [1]. Other active analogs (compounds 20, 23, 28, 29, 35) exhibited intermediate values [1]. The target compound, bearing a N-(4-phenylbutan-2-yl) group, has not been evaluated in this model or compared against these characterized analogs. The quantitative performance gap between the best and worst dialkylamino-substituted compounds is 12 min in duration and 5 min in onset, confirming that structural modification directly and measurably impacts pharmacodynamic properties within this chemical series [1].

Infiltration Anesthesia Oxadiazole Guinea Pig Wheal Derm Duration of Action

Structural Divergence from Lead Compound 19: Physicochemical Property Shift Introduced by the 4-Phenylbutan-2-yl Moiety

Compound 19 is a low-molecular-weight dialkylamino derivative (C15H20N4O2, MW 288.34) with a calculated topological polar surface area (tPSA) and LogP consistent with rapid membrane permeation [1]. The target compound (C21H23N3O2, MW 349.43) incorporates a significantly larger 4-phenylbutan-2-yl group, increasing the molecular weight by approximately 61 Da and adding a phenyl ring plus a branched alkyl chain. This structural modification is expected to substantially increase calculated LogP and steric bulk compared to the diethylamino lead. While this shift may enhance lipophilic tissue retention, it also introduces a chiral center absent in the lead series, potentially requiring enantiomeric resolution for precise pharmacological targeting. No experimental partition coefficient or permeability data were identified in the peer-reviewed literature for the target compound or for direct analogs bearing the 4-phenylbutan-2-yl group.

Lipophilicity Steric Bulk Oxadiazole Structure-Property Relationship

Patent Landscape Context: Oxadiazole Derivatives for CNS Disorders and the Specificity Gap

Patent US8993575B2 discloses a broad genus of [1,3,4]oxadiazole derivatives for the treatment of psychoneurosis, encompassing various substitution patterns including thioether-linked piperazines and heterocycles [1]. The patent exemplifies activity for compounds structurally distinct from the target compound, which lacks the patent's characteristic propylthio linker and fused heterocyclic amines. The target compound's acetamide-linked 4-phenylbutan-2-yl side chain represents a scaffold outside the primary claims of US8993575B2. While this suggests potential for distinct CNS target engagement, no comparative binding or functional data exist in the patent or elsewhere for the target compound relative to the disclosed patent leads. This patent gap highlights an opportunity for targeted pharmacological exploitation with this specific derivative, but also a lack of direct comparator evidence.

Patent Analysis Oxadiazole Psychoneurosis Selectivity

Application Scenarios for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Local Anesthetic Duration Optimization

The evidence that compounds 19 and 36 differ by 12 min in anesthetic duration and 5 min in onset within the dialkylamino series [1] establishes this scaffold as highly tunable. Procuring the target compound with its 4-phenylbutan-2-yl substituent, which introduces a chiral center and increased lipophilicity, allows SAR expansion to determine whether aromatic branched-chain amines enhance tissue residence time over simple dialkylamines. This can directly guide medicinal chemistry efforts toward longer-acting local anesthetics. [1]

Positive Control for Oxadiazole Scaffold Activity in Novel Biological Assays

Given that the most active compound 19 demonstrated robust local anesthetic activity in both corneal and infiltration models [1], the 1,3,4-oxadiazole core is validated for membrane-stabilizing effects. The target compound, with its distinct N-substitution, can serve as a positive control or benchmark compound for screening libraries of 1,3,4-oxadiazole derivatives in ion channel assays, ensuring assay sensitivity and enabling cross-study comparisons. [1]

Lead Diversification for CNS Penetrant Agents

Patent US8993575B2 discloses oxadiazole derivatives for psychoneurosis [2], but the target compound's distinct amide linkage and 4-phenylbutan-2-yl side chain may offer an alternative CNS pharmacokinetic profile. Its procurement is warranted for evaluating brain penetration, target engagement, and functional activity in anxiety or depression models, where the phenylbutylamine motif could mimic known psychotropic amine pharmacophores while utilizing the oxadiazole as a bioisosteric replacement for amides or esters. [2]

Quote Request

Request a Quote for 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.